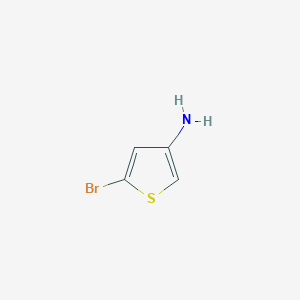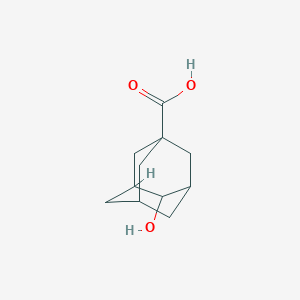
4-hydroxyadamantane-1-carboxylic Acid
Vue d'ensemble
Description
4-Hydroxyadamantane-1-carboxylic Acid is an organic compound with the molecular formula C11H16O3 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves a stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol. This solution is cooled in an ice bath and sodium borohydride tablets are added at 15-minute intervals. The mixture is stirred overnight at room temperature and concentrated under reduced pressure. The residue is then diluted with 5% aqueous HCl and extracted with ether. The combined ether extracts are dried over magnesium sulfate and concentrated to give this compound .Applications De Recherche Scientifique
Crystal Structure Analysis
4-Hydroxyadamantane-1-carboxylic acid, along with its derivatives, has been studied for its crystal structure. Rath et al. (1997) analyzed the crystal structures of adamantane derivatives, including 3-hydroxyadamantane-1-carboxylic acid, revealing extensive intermolecular hydrogen bonding involving hydroxyl and carboxyl groups (Rath, Gu, & Murray, 1997).
Drug Development
In the field of drug development, this compound derivatives have shown potential. Haynes et al. (2012) identified a druglike and selective quinolone pan JNK inhibitor, which is a derivative of adamantane (Haynes et al., 2012).
Iron Overload Treatment
Liu et al. (2010) explored adamantane derivatives, including 3-hydroxyadamantane-1-carboxylic acid, in conjugates with desferrioxamine B (DFOB) as potential agents for treating iron overload. They demonstrated enhanced intracellular iron mobilization compared to DFOB alone (Liu et al., 2010).
Synthesis of Derivatives
Zhyhadlo et al. (2017) reported a synthesis method for 1-fluoro-3-(trifluoromethyl)adamantane based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid, indicating its utility in synthesizing diverse adamantane derivatives (Zhyhadlo et al., 2017).
Mitochondrial Toxicity Studies
Rundle et al. (2021) investigated the mitochondrial toxicity of adamantane carboxylic acids, including 3-hydroxyadamantane-1-carboxylic acid, in relation to naphthenic acids found in oil sands process-affected water (Rundle et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-hydroxyadamantane-1-carboxylic acid are currently unknown. This compound is a derivative of adamantane, a class of compounds known for their potential in drug development due to their unique cage-like structure . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of adamantane, it may share some of the biological activities associated with this class of compounds. The addition of the hydroxy and carboxylic acid groups could alter its interactions with biological targets .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. As a small, hydrophilic molecule, it may have good bioavailability. The presence of the carboxylic acid group could potentially affect its absorption and distribution .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The carboxylic acid group could potentially ionize under certain pH conditions, which could affect the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
4-Hydroxyadamantane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating various biochemical transformations. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The hydroxyl group of this compound can form hydrogen bonds with specific amino acid residues in proteins, stabilizing the protein-ligand complex. This binding can lead to conformational changes in the protein, affecting its activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and carboxylated metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s biochemical activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be found in the cytoplasm, where it participates in various biochemical reactions and signaling pathways .
Propriétés
IUPAC Name |
4-hydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNDMKWFBDOGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288036 | |
| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81968-77-6 | |
| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81968-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)
![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)

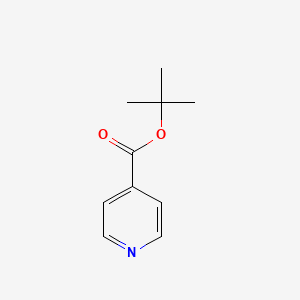
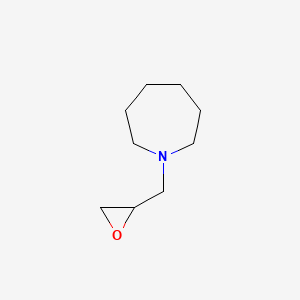
![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)
![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)
![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)
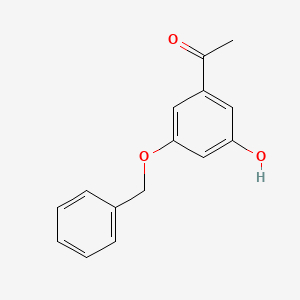


![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)
